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Compound of Interest

Adenosine-2-carboxy methyl
Compound Name:
amide

Cat. No. B12398554

For Researchers, Scientists, and Drug Development Professionals

Foreword

Adenosine and its derivatives are pivotal in numerous physiological processes, acting as key
signaling molecules through their interaction with adenosine receptors (Al, A2A, A2B, and A3).
The targeted modification of the adenosine scaffold has yielded a plethora of compounds with
significant therapeutic potential, ranging from anti-inflammatory and anti-cancer agents to
cardiovascular drugs. This technical guide focuses on a specific synthetic derivative,
Adenosine-2-carboxymethylamide, providing a comprehensive overview of its chemical
structure, synthesis, and known biological activities. The information herein is intended to serve
as a foundational resource for researchers and professionals engaged in the exploration and
development of novel purine-based therapeutics.

Core Chemical Structure and Nomenclature

Adenosine-2-carboxymethylamide is a purine nucleoside analog characterized by the covalent
attachment of a carboxymethylamide group at the 2-position of the adenine base. The core
structure consists of an adenine moiety linked via a 3-N9-glycosidic bond to a ribose sugar.
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IUPAC Name: 2-(2-amino-2-oxoethyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-
(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Chemical Formula: C12H16N605

Molecular Weight: 340.30 g/mol

Structural Features

The introduction of the carboxymethylamide group at the C2 position of the purine ring
significantly alters the electronic and steric properties of the molecule compared to endogenous
adenosine. This maodification can influence receptor binding affinity and selectivity, as well as
the metabolic stability of the compound.

Feature Description

Core Scaffold Adenosine (Adenine + Ribose)
Modification Carboxymethylamide group at C2
Key Functional Groups Amine, Amide, Hydroxyls

Synthesis and Experimental Protocols

The synthesis of Adenosine-2-carboxymethylamide typically involves a multi-step process
starting from a protected adenosine derivative. A key intermediate is 2-iodoadenosine, which
allows for the introduction of the carboxymethylamide moiety via a palladium-catalyzed cross-
coupling reaction.

General Synthesis Workflow

The logical flow for the synthesis of Adenosine-2-carboxymethylamide is outlined below. This
process begins with the protection of the hydroxyl groups on the ribose sugar, followed by
iodination at the 2-position of the adenine ring. Subsequent coupling with 2-aminoacetamide
and final deprotection yields the target compound.
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Caption: General synthetic workflow for Adenosine-2-carboxymethylamide.
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Detailed Experimental Protocol: Synthesis of a 2-
Substituted Adenosine Analog

While a specific protocol for Adenosine-2-carboxymethylamide is not widely published, the
following is a representative procedure for the synthesis of 2-alkynyladenosine derivatives,
which utilizes similar chemical principles. This protocol can be adapted for the synthesis of
Adenosine-2-carboxymethylamide by substituting the terminal alkyne with 2-aminoacetamide.

Materials:

Protected 2-iodoadenosine

e 2-Aminoacetamide

o Palladium catalyst (e.g., Pd(PPh3)4)

o Copper(l) iodide (Cul)

e Triethylamine (TEA)

¢ Anhydrous N,N-Dimethylformamide (DMF)
o Tetrabutylammonium fluoride (TBAF)

« Silica gel for column chromatography
Procedure:

o Coupling Reaction: To a solution of protected 2-iodoadenosine (1 equivalent) in anhydrous
DMF, add 2-aminoacetamide (1.2 equivalents), Pd(PPh3)4 (0.1 equivalents), Cul (0.2
equivalents), and TEA (3 equivalents).

e The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at room temperature
for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

» Upon completion, the reaction mixture is diluted with ethyl acetate and washed with
saturated aqueous NaHCO3 and brine.
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e The organic layer is dried over anhydrous Na2S04, filtered, and concentrated under reduced
pressure.

e The crude product is purified by silica gel column chromatography to yield the protected
Adenosine-2-carboxymethylamide.

» Deprotection: The protected compound is dissolved in tetrahydrofuran (THF), and TBAF (1.1
equivalents per silyl group) is added.

e The mixture is stirred at room temperature for 2-4 hours.

e The solvent is removed under reduced pressure, and the residue is purified by silica gel
column chromatography to afford the final product, Adenosine-2-carboxymethylamide.

Biological Activity and Signaling Pathways

As a purine nucleoside analog, Adenosine-2-carboxymethylamide is anticipated to interact with
adenosine receptors. The substitution at the 2-position is a common strategy to modulate the
affinity and selectivity for the different receptor subtypes.

Anticipated Receptor Interactions

Based on structure-activity relationship studies of other 2-substituted adenosine derivatives, it
is hypothesized that Adenosine-2-carboxymethylamide may exhibit agonist or antagonist
activity at one or more of the adenosine receptor subtypes. The nature and potency of this
interaction would need to be determined through radioligand binding assays and functional
assays measuring downstream signaling events, such as changes in intracellular cyclic AMP
(CAMP) levels.

Potential Signaling Pathways

Should Adenosine-2-carboxymethylamide act as an agonist at adenosine receptors, it would
trigger intracellular signaling cascades. The specific pathway activated would depend on the
receptor subtype engaged.

e Al and A3 Receptor Activation: These receptors are typically coupled to inhibitory G proteins
(Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cCAMP levels.
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They can also activate other pathways, including phospholipase C (PLC) and mitogen-

activated protein kinase (MAPK) pathways.

o A2A and A2B Receptor Activation: These receptors are coupled to stimulatory G proteins

(Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. This, in

turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

The following diagram illustrates the canonical G-protein coupled signaling pathway for

adenosine receptors.
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Caption: Adenosine receptor signaling pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically for Adenosine-2-

carboxymethylamide. The following table is a template that can be used to summarize key
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quantitative metrics once they are experimentally determined.

Parameter A1 Receptor A2A Receptor A2B Receptor A3z Receptor

Binding Affinity
(Ki, nM)

TBD TBD TBD TBD

Functional
Potency (EC50, TBD TBD TBD TBD
nM)

Functional
Efficacy (% of TBD TBD TBD TBD

Adenosine)

TBD: To Be Determined

Conclusion and Future Directions

Adenosine-2-carboxymethylamide represents a structurally distinct analog of adenosine with
the potential for novel pharmacological properties. The synthetic route outlined provides a basis
for its preparation, enabling further investigation into its biological activity. Future research
should focus on a comprehensive pharmacological characterization, including:

o Determination of binding affinities and functional activities at all four adenosine receptor
subtypes.

 Invitro and in vivo studies to assess its therapeutic potential in relevant disease models.
e Pharmacokinetic and metabolic profiling to understand its drug-like properties.

The elucidation of the structure-activity relationships of this and related compounds will be
invaluable for the rational design of next-generation purine-based therapeutics with enhanced
potency and selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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